TRPC3 Agonist Potency: 4n (EC50 19 nM) Outperforms All Close Analogs in Direct Head‑to‑Head Comparison
In the primary SAR study, 4n exhibited a TRPC3 EC50 of 19 ± 2 nM, making it the most potent compound in the 4m–4p series. The next‑best analogue, 4m, showed an EC50 of 138 ± 23 nM, representing a 7.3‑fold lower potency [1]. Compounds 4p and 4o were even less potent (236 ± 47 nM and 450 ± 87 nM, respectively). This establishes a clear potency rank order of 4n > 4m > 4p > 4o on TRPC3.
| Evidence Dimension | TRPC3 agonism potency (EC50) |
|---|---|
| Target Compound Data | 19 ± 2 nM |
| Comparator Or Baseline | 4m: 138 ± 23 nM; 4p: 236 ± 47 nM; 4o: 450 ± 87 nM |
| Quantified Difference | 4n is 7.3‑fold more potent than 4m, 12.4‑fold vs 4p, and 23.7‑fold vs 4o |
| Conditions | HEK293 cells stably expressing human TRPC3; FLIPR membrane potential (FMP) blue dye; extracellular Ca2+ 0.5 mM |
Why This Matters
For researchers studying TRPC3‑mediated physiology, 4n's 7.3‑fold potency advantage over the next‑best analog 4m translates to lower compound consumption per experiment and more robust cellular responses at concentrations less likely to engage confounding off‑targets.
- [1] Qu C et al. J Med Chem. 2017;60(11):4680-4692, Table 2. https://pmc.ncbi.nlm.nih.gov/articles/PMC5720685/ View Source
